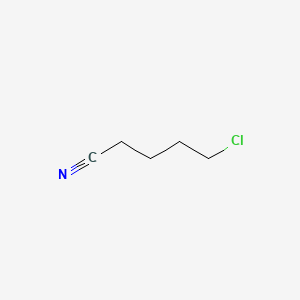![molecular formula C15H12N2OS2 B1664719 4-(p-Tolylthio)thieno[2,3-c]pyridine-2-carboxamide CAS No. 251992-66-2](/img/structure/B1664719.png)
4-(p-Tolylthio)thieno[2,3-c]pyridine-2-carboxamide
Vue d'ensemble
Description
4-(p-Tolylthio)thieno[2,3-c]pyridine-2-carboxamide is an aryl sulfide . It is reported that this compound is a potent and selective inhibitor of the induced expression of E-selection and intercellular adhesion molecule-1 (ICAM-1) relative to vascular cell adhesion molecule-1 (VCAM-1) .
Molecular Structure Analysis
The molecular formula of this compound is C15H12N2OS2 . A building block of thieno [3,2- c ]pyridine-4,6-dione-derived isoindigo (TPyI) was designed and synthesized. TPyI has a planar structure with strong S···O noncovalent interactions according to both quantum chemistry simulations and single-crystal structure information .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . Its melting point ranges from 198.0 to 202.0 degrees Celsius . The compound has a molecular weight of 300.4 g/mol .Applications De Recherche Scientifique
Thérapie antiplaquettaire
Les dérivés de thiéno[2,3-c]pyridine ont été rapportés pour posséder des activités anti-inflammatoires et anti-agrégation plaquettaire. Par exemple, la ticlopidine, un dérivé de tétrahydrothiéno[3,2-c]pyridine, a été le premier médicament rapporté avec de telles activités en 1974 . Le clopidogrel, qui a une structure cyclique similaire, a été rapporté en 1987 et est encore utilisé pour la thérapie antiplaquettaire . Il est plausible que « 4-(p-Tolylthio)thieno[2,3-c]pyridine-2-carboxamide » puisse être exploré pour des applications pharmacologiques similaires.
Activité antiproliférative
Les thiéno[2,3-b]pyridines ont été synthétisées et étudiées pour leur activité antiproliférative, en ciblant particulièrement l'enzyme phospholipase C des phosphoinositides (PI-PLC) . La similitude structurale suggère que « this compound » peut également être étudié pour son potentiel à inhiber la prolifération cellulaire.
Inhibition de la kinase
Les dérivés de thiéno[2,3-c]pyridine ont été explorés comme inhibiteurs de kinase. Une analyse de la structure aux rayons X de thiéno[2,3-c]pyridines liées à la kinase a conduit à l'identification de composés actifs pour des programmes de découverte de médicaments ciblant l'inhibition de la kinase GRK2 . « this compound » pourrait être un candidat pour des recherches supplémentaires dans ce domaine.
Découverte et développement de médicaments
Les caractéristiques structurelles des dérivés de thiéno[2,3-c]pyridine en font des candidats intéressants dans la découverte et le développement de médicaments. Des modifications à des positions spécifiques sur le cycle aryle ou le groupe carbamide peuvent conduire à des composés ayant des activités biologiques finement réglées . « this compound » peut servir d'échafaudage pour développer de nouveaux agents thérapeutiques.
Mécanisme D'action
The exact mechanism of action of 4-(p-Tolylthio)thieno[2,3-c]pyridine-2-carboxamide is not yet fully understood. However, it is believed to act as an agonist of the sigma-1 receptor, which is involved in several physiological processes including cell proliferation, cell migration, and inflammation.
Activité Biologique
4-(p-Tolylthio)thieno[2,3-c]pyridine-2-carboxamide has been shown to have several biological activities, including anti-inflammatory, anti-oxidant, and anti-tumor activities. In addition, it has been shown to have neuroprotective and cardioprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including modulation of intracellular calcium levels, modulation of mitochondrial membrane potential, and modulation of the production of reactive oxygen species. In addition, it has been shown to have effects on cell viability, cell proliferation, and cell migration.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(p-Tolylthio)thieno[2,3-c]pyridine-2-carboxamide in lab experiments include its low toxicity, its ability to modulate multiple physiological processes, and its ability to easily cross the blood-brain barrier. The limitations of using this compound in lab experiments include its lack of selectivity for certain targets, its inability to penetrate cell membranes, and its potential for off-target effects.
Orientations Futures
The future directions for 4-(p-Tolylthio)thieno[2,3-c]pyridine-2-carboxamide research include further studies of its mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics. In addition, further studies are needed to explore its potential therapeutic applications, such as in the treatment of neurological and cardiovascular diseases. Finally, further studies are needed to explore its potential as a drug delivery system and its potential for drug repurposing.
Propriétés
IUPAC Name |
4-(4-methylphenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-9-2-4-10(5-3-9)19-13-7-17-8-14-11(13)6-12(20-14)15(16)18/h2-8H,1H3,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGWEXFLMJGCAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C3C=C(SC3=CN=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179864 | |
| Record name | A-205804 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
251992-66-2 | |
| Record name | A-205804 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251992662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-205804 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-205804 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP7TB1SSZD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















